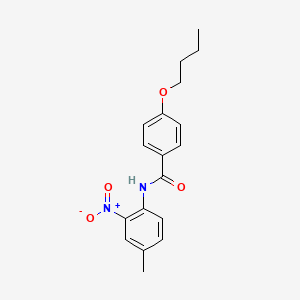
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as GW284543, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective peroxisome proliferator-activated receptor (PPAR) delta agonist that has been found to have beneficial effects on lipid metabolism and insulin sensitivity.
作用機序
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide is a selective PPAR delta agonist that activates the PPAR delta receptor, which plays a key role in lipid metabolism and insulin sensitivity. Activation of this receptor leads to increased fatty acid oxidation and glucose uptake, resulting in improved lipid and glucose metabolism. Additionally, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-kappaB pathway.
Biochemical and Physiological Effects:
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been found to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and anti-inflammatory effects. In animal studies, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to improve insulin sensitivity and reduce adiposity, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
実験室実験の利点と制限
One of the advantages of using 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments is its selectivity for the PPAR delta receptor, which allows for more targeted and specific effects. Additionally, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied in animal models and has shown promising results in improving metabolic disorders. However, there are also limitations to using 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments, including its complex synthesis method and potential toxicity at high doses.
将来の方向性
There are several future directions for research on 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide, including investigating its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide and its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide to facilitate its use in lab experiments.
In conclusion, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide is a promising compound with potential applications in research for the treatment of metabolic disorders and inflammatory diseases. Its selective activation of the PPAR delta receptor and beneficial effects on lipid metabolism and insulin sensitivity make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
合成法
The synthesis of 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide involves several steps, including the reaction of 4-methyl-2-nitroaniline with butyl chloroformate to form 4-butoxy-N-(4-methyl-2-nitrophenyl)carbamate. This compound is then reacted with 4-fluorobenzoyl chloride to form the final product, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide. The synthesis of this compound is complex and requires a high level of expertise in organic chemistry.
科学的研究の応用
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied in the scientific community due to its potential applications in research. This compound has been found to have beneficial effects on lipid metabolism and insulin sensitivity, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-4-11-24-15-8-6-14(7-9-15)18(21)19-16-10-5-13(2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYXSVKHQUMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-methyl-2-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![[1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
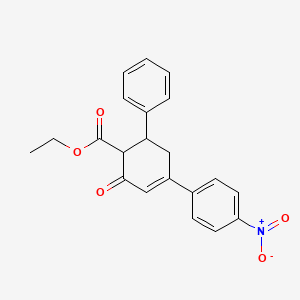
![3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylic acid](/img/structure/B4967218.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)
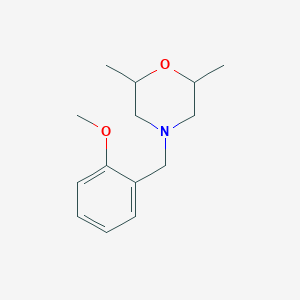
![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)
![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)
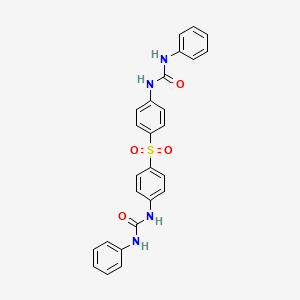
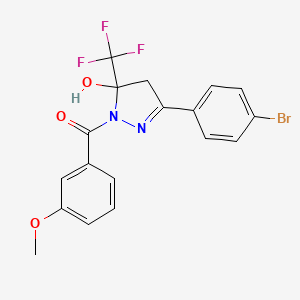
![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)